An In-depth Technical Guide to the Solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride
An In-depth Technical Guide to the Solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine Hydrochloride
This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven protocols to serve as a definitive resource for pre-formulation and analytical development.
Section 1: Introduction and Physicochemical Profile
(2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is a substituted hydrazine derivative. As a hydrochloride salt of a basic compound, its aqueous solubility is expected to be significantly influenced by pH. Understanding its solubility is a cornerstone of early-stage drug development, impacting everything from the reliability of in vitro assays to the feasibility of oral dosage form development. Poor solubility can be a major obstacle, leading to low bioavailability and complicating toxicity assessments.
While specific experimental solubility data for (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is not widely published, this guide will establish the framework for its determination by examining the properties of its constituent parts and outlining gold-standard measurement techniques.
1.1. Compound Structure and Properties
-
Chemical Name: (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride
-
Parent Compound: 2,3-dihydro-1H-inden-1-ylhydrazine[1]
-
Molecular Formula (Parent): C₉H₁₂N₂[1]
-
Molecular Weight (Parent): ~148.21 g/mol
-
Structure: The molecule consists of a dihydroindene core with a hydrazine group attached. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the hydrazine moiety.
Table 1: Estimated Physicochemical Properties
| Property | Value / Expected Characteristic | Rationale & Significance |
|---|---|---|
| pKa (Predicted) | ~7-8 | The hydrazine moiety is basic. The pKa value is critical as it dictates the pH range over which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. |
| LogP (Predicted) | 1.0 - 2.0 | The dihydroindene group is hydrophobic, but the hydrazine group is polar. The hydrochloride salt form will have a much lower LogD at acidic pH, favoring aqueous solubility. |
| Form | Crystalline Solid | Hydrochloride salts are typically crystalline solids, which can have significant lattice energy that must be overcome for dissolution. |
Section 2: Theoretical Framework for Solubility of Ionizable Compounds
The solubility of an ionizable compound like (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride is not a single value but rather a profile that depends on the pH of the aqueous medium.
2.1. The Role of pH and the Henderson-Hasselbalch Equation
As a salt of a weak base, the compound exists in equilibrium between its ionized (protonated) form and its non-ionized (free base) form. The total solubility (Stotal) is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the soluble, ionized form.
The relationship between pH, pKa, and the ratio of these forms is described by the Henderson-Hasselbalch equation.[2][3] For a weak base, the total solubility (S) at a given pH can be expressed as:
S = S₀ (1 + 10(pKa - pH))
This equation illustrates that at pH values significantly below the pKa, the ionized form dominates, leading to higher aqueous solubility. Conversely, as the pH approaches and surpasses the pKa, the less soluble free base begins to precipitate, drastically reducing the total solubility. While this equation provides a foundational model, real-world solubility can deviate due to factors like self-association or drug-buffer interactions.[4]
2.2. Factors Influencing Solubility
Several physical and chemical factors can significantly alter the measured solubility of the compound:
-
Temperature : For most solids, solubility is an endothermic process, meaning it increases with temperature as the additional energy helps overcome the crystal lattice energy.[5][6] However, this is not universal and must be determined experimentally.
-
Common Ion Effect : Since the compound is a hydrochloride salt, its solubility can be suppressed in solutions that already contain a high concentration of chloride ions (e.g., hydrochloric acid or certain buffers).[7][8][9][10] This is a direct consequence of Le Châtelier's principle, where the addition of a product ion shifts the equilibrium toward the solid, undissolved state.[7]
-
Polymorphism : Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.
-
Co-solvents and Excipients : The addition of organic co-solvents (e.g., ethanol, propylene glycol) or formulation excipients can either increase or decrease solubility and must be evaluated on a case-by-case basis.
Section 3: Experimental Determination of Solubility
Accurate solubility determination requires robust, well-controlled experimental methods. The choice of method often depends on the stage of drug discovery, balancing throughput with accuracy.
3.1. Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic solubility is the shake-flask method.[11] This technique measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Workflow Diagram: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation : Add an excess amount of solid (2,3-Dihydro-1H-inden-5-yl)hydrazine hydrochloride to a series of glass vials. The amount should be sufficient to ensure that solid material remains at the end of the experiment.
-
Solvent Addition : To each vial, add a precise volume of a buffered aqueous solution at the desired pH (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Equilibration : Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid. This is typically achieved by centrifugation followed by removal of the supernatant or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification : Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
3.2. Kinetic Solubility for High-Throughput Screening
In early drug discovery, kinetic solubility assays are often used for their high throughput.[12][13] These methods measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer.[12][13][14] While faster, this method can sometimes overestimate solubility due to the formation of supersaturated solutions.[15] Nephelometry, which measures light scattering from precipitated particles, is a common high-throughput technique for this purpose.[16][17]
Section 4: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most common and reliable method for quantifying the concentration of dissolved compounds in solubility studies.
4.1. Principle of Operation
The method relies on two key principles:
-
Chromatographic Separation : HPLC separates the analyte of interest from any impurities or excipients based on its physicochemical interactions with the stationary phase (the column) and the mobile phase (the solvent).[18][19]
-
UV Detection : As the analyte elutes from the column, it passes through a flow cell where a UV light beam is directed through it. The compound absorbs light at specific wavelengths, and the amount of absorbance is directly proportional to its concentration, as described by the Beer-Lambert Law.[20]
Workflow Diagram: HPLC-UV Quantification
Caption: General Workflow for HPLC-UV Analysis.
4.2. Self-Validating Protocol Steps
-
Specificity : The HPLC method must demonstrate that the analyte peak is well-resolved from any potential degradants or impurities.
-
Linearity : A calibration curve must be constructed using a series of standards of known concentration. The detector response (peak area) should be linear over the expected concentration range of the samples.
-
Accuracy and Precision : The method's accuracy (closeness to the true value) and precision (reproducibility) should be established by analyzing quality control (QC) samples at multiple concentration levels.
Section 5: Data Interpretation and Application
5.1. Constructing a pH-Solubility Profile
By performing shake-flask experiments across a range of pH values (e.g., from 1 to 9), a pH-solubility profile can be generated. This profile is a critical dataset for drug development.
Table 2: Hypothetical pH-Solubility Data for (2,3-Dihydro-1H-inden-5-yl)hydrazine HCl
| pH of Buffer | Measured Solubility (µg/mL) | Dominant Species | Implications |
|---|---|---|---|
| 1.2 | > 2000 | Ionized (Protonated) | High solubility expected in the stomach. |
| 4.5 | ~1500 | Ionized (Protonated) | Good solubility in the upper small intestine. |
| 6.8 | ~250 | Mixed Ionized/Non-ionized | Solubility is decreasing as pH approaches pKa. |
| 7.4 | < 50 | Primarily Non-ionized | Low solubility in the lower intestine; may limit absorption. |
5.2. Application in Drug Development
-
Biopharmaceutics Classification System (BCS) : Solubility data is a key component of the BCS, which classifies drugs based on their solubility and permeability to predict their in vivo performance.[21][22][23][24] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[11][25] This classification can support biowaivers, reducing the need for in vivo bioequivalence studies.[21]
-
Formulation Development : Understanding the pH-solubility profile is essential for designing an effective oral dosage form. For a compound with low solubility at intestinal pH, formulation strategies such as salt selection, particle size reduction, or the use of solubility-enhancing excipients may be required.[26]
-
Assay Development : Knowledge of a compound's solubility limit is crucial for designing relevant and reliable in vitro biological assays, ensuring that the compound does not precipitate in the assay medium, which would lead to erroneous results.
Section 6: Conclusion
References
-
PubChem. (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9321, Hydrazine. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1019. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Bergström, C. A., & Avdeef, A. (2019). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 16(7), 2947–2957.
-
Chemistry LibreTexts. (2023). Common-Ion Effect in Solubility Equilibria. Retrieved from [Link]
-
Taylor, T. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. LCGC North America. Retrieved from [Link]
-
ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-31.
-
CK-12 Foundation. (n.d.). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Biopharmaceutics Classification System. Retrieved from [Link]
-
Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]
- Avdeef, A., Tsinman, K., & Tsinman, O. (2018). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 15(6), 2355–2367.
-
Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]
-
Certara. (2014). What is HPLC/UV?. Retrieved from [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
-
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]
-
News-Medical.net. (n.d.). What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., Verbić, T., Boldyreva, E., & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
-
U.S. Food & Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]
-
Avdeef, A. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
Sources
- 1. PubChemLite - (2,3-dihydro-1h-inden-1-yl)hydrazine dihydrochloride (C9H12N2) [pubchemlite.lcsb.uni.lu]
- 2. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Common-ion effect - Wikipedia [en.wikipedia.org]
- 11. who.int [who.int]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. enamine.net [enamine.net]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. agilent.com [agilent.com]
- 19. news-medical.net [news-medical.net]
- 20. certara.com [certara.com]
- 21. database.ich.org [database.ich.org]
- 22. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. ascendiacdmo.com [ascendiacdmo.com]
